molecular formula C8H10N2O B178301 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 199192-27-3

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B178301
CAS No.: 199192-27-3
M. Wt: 150.18 g/mol
InChI Key: JUYGPQPHUQRIGG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 1267416-89-6 ) is a high-purity chemical building block belonging to the imidazopyridine family, a class of nitrogenous heterocyclic compounds recognized for their significant versatility and therapeutic potential in medicinal chemistry . This compound features a fused bicyclic structure that combines the distinctive properties of imidazole and pyridine rings, offering researchers a versatile scaffold for the design and synthesis of novel bioactive molecules . The presence of the aldehyde functional group at the 3-position makes it a particularly valuable intermediate for further synthetic modification, including the formation of Schiff bases and other derivatives . The imidazo[1,2-a]pyridine core is of immense interest in pharmaceutical research, as it is found in compounds with a wide range of demonstrated biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYGPQPHUQRIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC=C2C=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455688
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199192-27-3
Record name 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing the aldehyde group into the imidazo[1,2-a]pyridine framework. In this method, 2-arylimidazo[1,2-a]pyridine derivatives react with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. The mechanism involves electrophilic substitution at the C3 position, facilitated by the generation of a chloromethyleneiminium intermediate.

Procedure :

  • Activation : POCl₃ (0.036 mol) is added dropwise to ice-cold DMF (0.3 mol) at <10°C to prevent exothermic runaway.

  • Substrate Addition : A solution of 2-arylimidazo[1,2-a]pyridine (0.1 mol) in chloroform is introduced slowly.

  • Reflux : The mixture is refluxed for 12 hours, monitored by TLC.

  • Workup : Neutralization with NaHCO₃, followed by extraction with chloroform and recrystallization from ethanol yields the carbaldehyde (70% yield).

Optimization :

  • Solvent : Chloroform enhances electrophilic reactivity compared to THF or DCM.

  • Temperature : Reflux at 80°C maximizes conversion without side-product formation.

Copper-Catalyzed Cyclization

Copper-mediated cyclization offers a one-pot route from N-(prop-2-yn-1-yl)pyridin-2-amines. This method leverages CuCl₂ or CuBr₂ to facilitate alkyne activation and intramolecular cyclization.

Procedure :

  • Substrate Preparation : N-(prop-2-yn-1-yl)pyridin-2-amine is treated with isoamyl nitrite (1.5 equiv) and CuCl₂ (1.5 equiv) in acetonitrile.

  • Cyclization : Heating at 65°C for 2 hours induces alkyne insertion into the C–N bond, forming the imidazo[1,2-a]pyridine core.

  • Oxidation : Subsequent exposure to Oxone® in DMF oxidizes the intermediate to the carbaldehyde (50% yield over two steps).

Key Data :

ParameterValueSource
Catalyst Loading1.5 equiv CuCl₂
Reaction Time2 hours
Oxidation Yield50%

Multicomponent Reactions

Five-component domino reactions enable rapid assembly of the tetrahydroimidazo[1,2-a]pyridine scaffold. Cyanoacetohydrazide, 9-fluorenone, aldehydes, 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine react in ethanol under reflux.

Mechanistic Steps :

  • N,N-Acetal Formation : Ethylenediamine condenses with cyanoacetohydrazide.

  • Knoevenagel Condensation : Aldehydes react with nitroethene to form α,β-unsaturated intermediates.

  • Michael Addition : Imine–enamine tautomerization facilitates cyclization.

  • N-Cyclization : Spontaneous ring closure yields the tetrahydroimidazo[1,2-a]pyridine carbaldehyde (87% yield).

Optimization Table :

EntrySolventCatalystYield (%)
1EtOHAcOH87
2H₂O/EtOH35
3CH₃CNNo reaction

Hydrogenation of Imidazo[1,2-a]pyridine Derivatives

Saturation of the pyridine ring is achieved via catalytic hydrogenation. Ethyl imidazo[1,2-a]pyridine-2-carboxylate undergoes hydrogenolysis using PtO₂ (30 psi H₂) in ethanol, followed by hydrazide formation and oxidation.

Procedure :

  • Ester Hydrogenation : Ethyl 2-carboxylate is reduced to 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate (80% yield).

  • Hydrazide Formation : Hydrazine hydrate reflux in ethanol converts the ester to carbohydrazide.

  • Oxidation : Oxone® in DMF oxidizes the hydrazide to the carbaldehyde (70% yield).

Spectroscopic Validation :

  • ¹H NMR : Aldehyde proton at δ 9.8–10.0 ppm.

  • ¹³C NMR : Carbonyl carbon at δ 190–200 ppm.

Optimization Strategies

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution in Vilsmeier-Haack reactions, while protic solvents (EtOH) favor multicomponent cyclization. Catalytic acid (e.g., AcOH) accelerates imine formation, reducing reaction times from 24 to 9 hours.

Temperature and Time Dependence

  • Vilsmeier-Haack : Reflux at 80°C for 12 hours vs. room temperature (24 hours, 40% yield).

  • Copper Catalysis : 65°C for 2 hours minimizes by-products vs. 25°C (15% conversion).

Industrial Production Considerations

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Catalyst RecoveryNot feasibleFiltration + Recycling
Yield70–87%85–90% (optimized)
PurityHPLC >95%HPLC >99%

Continuous flow systems reduce reaction times by 50% and improve heat dissipation, critical for exothermic steps like POCl₃ activation. Automated solvent recovery units minimize waste, aligning with green chemistry principles.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Vilsmeier-Haack70ModerateHigh
Copper Catalysis50LowModerate
Multicomponent87HighLow
Hydrogenation/Oxidation70HighModerate

Multicomponent reactions are preferred for large-scale synthesis due to fewer purification steps and higher atom economy. However, Vilsmeier-Haack remains optimal for regioselective formylation.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Aromatic amines in ethanol under reflux conditions.

Major Products Formed

Scientific Research Applications

Synthetic Routes

  • Condensation Reaction : A common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst.
  • Industrial Production : Optimized for large-scale synthesis using continuous flow reactors to enhance yield and purity .

Chemistry

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde serves as an important intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for various functionalizations that can lead to new chemical entities with desired properties.

Biology

The compound is being investigated for its antimicrobial and antiviral properties. Similar compounds have shown significant antibacterial activity against various pathogens. The mechanism of action may involve interactions with biochemical pathways related to bacterial growth and proliferation .

Medicine

In drug development research, this compound is explored for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit promising anticancer properties against cell lines such as MCF-7 (human breast cancer) when tested at various concentrations. The structure-activity relationship indicates that substituents on the compound can significantly enhance its biological activity .
  • Antioxidant Properties : The compound's derivatives have demonstrated antioxidant activity alongside their antimicrobial effects .

Industry

This compound is utilized in developing new materials and as a building block in organic synthesis. Its unique chemical properties make it suitable for creating novel compounds that may have applications in pharmaceuticals and other industrial processes.

Case Studies and Research Findings

Several studies highlight the potential of this compound:

StudyFindings
Synthesis of Novel DerivativesA series of derivatives synthesized showed enhanced antibacterial activity against Escherichia coli compared to standard drugs .
Anticancer ScreeningCompounds derived from this structure exhibited significant cytotoxicity against MCF-7 cell lines with some derivatives showing comparable efficacy to established anticancer agents like Adriamycin .
Antioxidant Activity AssessmentVarious derivatives were tested for antioxidant properties; results indicated a correlation between structural modifications and antioxidant efficacy .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt biological pathways and lead to antimicrobial or antiviral effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural and functional differences between 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde and its analogues:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Biological Activity Key Synthetic Methods Physical Properties
This compound Carbaldehyde at position 3 150.18 Antifungal (via derivatives) Formylation at position 3 Purity: 95%
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carbaldehyde Carbaldehyde at position 2 150.18 Not reported Positional isomer synthesis Soluble in DMSO
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-... (1l) Cyano, nitro, ester groups 550.10 (HRMS) Antibacterial (30–33 mm inhibition zones) One-pot multicomponent reaction Yellow solid; mp 243–245°C
2-Bromo-1-(3-ethylsulfonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone Bromo, ethylsulfonyl 335.00 (LC-MS) Intermediate for enzyme inhibitors Bromination using pyridinium tribromide LC-MS: [M+1] 335
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid Carboxylic acid at position 2 168.17 Not reported (hazardous intermediate) Oxidation of aldehyde precursors Harmful by inhalation/skin contact

Physicochemical Properties

  • Solubility : The 3-carbaldehyde is sparingly soluble in polar solvents, while ester derivatives (e.g., 1l ) show improved solubility in organic solvents due to lipophilic groups .
  • Melting Points: Electron-withdrawing groups (e.g., nitro, cyano) increase melting points (e.g., 1l: 243–245°C) compared to the parent aldehyde .

Key Research Findings

Positional Isomerism : The 2-carbaldehyde isomer lacks reported bioactivity, underscoring the importance of substitution patterns in medicinal applications.

Functional Group Impact : Carboxylic acid derivatives (e.g., ) exhibit higher toxicity but lower reactivity than aldehydes, limiting their direct use in drug design.

Synergistic Effects : Combining electron-withdrawing (e.g., nitro) and electron-donating (e.g., methoxy) groups enhances antibacterial potency .

Biological Activity

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in various fields due to its potential biological activities. This compound features a unique structure that integrates both imidazole and pyridine rings, which contributes to its diverse chemical reactivity and biological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula: C8_8H10_{10}N2_2O
  • Molecular Weight: 150.1778 g/mol
  • CAS Number: 199192-27-3

The biological activity of this compound is primarily attributed to its ability to form hydrazone derivatives. These derivatives are known for their significant antibacterial properties. The compound is believed to interact with various biochemical pathways associated with bacterial growth and proliferation.

Target Pathways

Research indicates that similar compounds exhibit antimicrobial activity by inhibiting key enzymes involved in bacterial metabolism and cell wall synthesis. The specific biochemical interactions of this compound remain an area for further investigation.

Antimicrobial Activity

A number of studies have evaluated the antimicrobial potential of this compound against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These results indicate that this compound exhibits promising antibacterial activity.

Case Studies

  • Study on Antibacterial Properties : A study published in MDPI evaluated the antibacterial effects of various imidazole derivatives including this compound. The findings demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria with minimal cytotoxicity towards human cell lines .
  • Structure-Activity Relationship (SAR) : Research focused on the SAR of tetrahydroimidazo compounds indicated that modifications in the aldehyde group can enhance biological activity. The study highlighted that specific substitutions could lead to increased potency against bacterial targets .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of appropriate aldehydes with imidazo[1,2-a]pyridine derivatives. The following synthetic route is commonly employed:

  • Condensation Reaction : Reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst.
  • Functionalization : Further modifications introduce the carbaldehyde group.

This compound can also undergo various chemical reactions such as oxidation and reduction to form different derivatives with potentially enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde, and how do yields vary under different conditions?

  • Methodological Answer: The compound can be synthesized via one-pot multicomponent reactions or transition-metal-catalyzed dehydrogenative aminooxygenation. For example, Cu(II)-catalyzed methods (Scheme 59 in ) offer regioselectivity but may require optimization of catalysts (e.g., pyridinium tribromide in ) and solvents (dioxane or tert-butanol). Yields range from 33% ( ) to ~60% ( ), influenced by substituent electronic effects and reaction time/temperature. Key steps include NMR monitoring (δ 4.76 ppm for CH₂ in ) and HRMS validation (e.g., [M+1] 430 in ) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer: Use a combination of spectroscopic techniques:

  • 1H NMR : Look for aldehyde proton signals at δ ~9.5–10.0 ppm (absent in saturated analogs). For tetrahydro derivatives, characteristic peaks include δ 1.82–1.96 ppm (m, 4H, cyclohexyl CH₂) and δ 4.22–4.27 ppm (t, 2H, N-CH₂) ( ).
  • 13C NMR : Aldehyde carbons appear at δ ~190–200 ppm.
  • HRMS : Validate molecular weight (e.g., [M+1] 335 for intermediates in ).
  • IR : Confirm aldehyde C=O stretches at ~1720–1730 cm⁻¹ ( ) .

Q. What are the critical purity assessment methods for this compound?

  • Methodological Answer: Purity is assessed via:

  • HPLC : Reverse-phase C18 columns with UV detection (λ 254 nm).
  • Melting Point Analysis : Compare observed values (e.g., 164–167°C in ) with literature.
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values.
  • TLC : Monitor reaction progress using silica gel plates (e.g., EtOAc/hexane eluent) .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with electron-withdrawing substituents?

  • Methodological Answer: Optimize reaction parameters:

  • Catalyst Screening : Test Brønsted acids (e.g., trifluoroacetic acid in ) or transition metals (Cu(II)/Pd(0)).
  • Microwave Assistance : Reduce reaction time (e.g., 24 hours → 2 hours in ) while maintaining yields.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro/carboxylate substituents ( ).
  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates to prevent side reactions ( ) .

Q. What analytical strategies resolve contradictions in spectral data across studies?

  • Methodological Answer: Address discrepancies (e.g., variable 1H NMR shifts in vs. 3) by:

  • Deuteration Studies : Confirm exchangeable protons (e.g., NH) using D₂O.
  • Variable Temperature NMR : Identify dynamic effects (e.g., ring-flipping in tetrahydroimidazo rings).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. meta substitution in ).
  • Cross-Validation : Compare IR (e.g., 1722 cm⁻¹ for esters in ) with computational simulations (DFT) .

Q. How does the aldehyde group influence the compound’s reactivity in downstream applications?

  • Methodological Answer: The aldehyde enables:

  • Condensation Reactions : Form Schiff bases with amines (e.g., pyrimidinone derivatives in ).
  • Nucleophilic Additions : Grignard reagents or hydrides (NaBH₄) yield alcohols or amines.
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 4-bromophenyl in ).
  • Bioactivity : The aldehyde’s electrophilicity may enhance binding to cysteine residues in target proteins ( ) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer: Key challenges include:

  • Chiral Resolution : Use chiral HPLC (e.g., CHIRALPAK® AD-H) or enzymatic kinetic resolution.
  • Asymmetric Catalysis : Employ chiral ligands (BINAP, Salen) in metal-catalyzed steps ( ).
  • Process Control : Monitor enantiomeric excess (ee) via polarimetry or CD spectroscopy.
  • Purification : Crystallization in chiral solvents (e.g., (R)-limonene) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde

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